molecular formula C16H12ClN3O3 B1204294 Methylclonazepam CAS No. 5527-71-9

Methylclonazepam

Cat. No. B1204294
CAS RN: 5527-71-9
M. Wt: 329.74 g/mol
InChI Key: AZVBJJDUDXZLTM-UHFFFAOYSA-N
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Patent
US04472435

Procedure details

42.4 g of potassium carbonate and 18.5 ml of methyl iodide are added to a solution of 50 g (0.158 mol) of 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one in 600 ml of acetone and the mixture is stirred at room temperature for 16 hours. After filtering-off insoluble material, the filtrate is evaporated and the residue is taken up in methylene chloride. The organic phase is washed once with water, dried and evaporated, there being obtained 5-(o-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one of melting point 220°.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].CI.[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[C:22]2[CH:23]=[C:24]([N+:27]([O-:29])=[O:28])[CH:25]=[CH:26][C:21]=2[NH:20][C:19](=O)[CH2:18][N:17]=1>CC(C)=O>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[C:22]2[CH:23]=[C:24]([N+:27]([O-:29])=[O:28])[CH:25]=[CH:26][C:21]=2[N:20]([CH3:19])[C:1](=[O:4])[CH2:18][N:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.5 mL
Type
reactant
Smiles
CI
Name
5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NCC(NC2=C1C=C(C=C2)[N+](=O)[O-])=O
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After filtering-off insoluble material, the filtrate is evaporated
WASH
Type
WASH
Details
The organic phase is washed once with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NCC(N(C2=C1C=C(C=C2)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.